6-Chloro-4-methylquinolin-2-amine
Description
6-Chloro-4-methylquinolin-2-amine (hypothetical structure based on nomenclature) is a quinoline derivative featuring a chlorine atom at position 6, a methyl group at position 4, and an amine group at position 2. For instance, 6-chloro-2-methylquinolin-4-amine has a molecular formula of C₁₀H₉ClN₂, a molecular weight of 192.65 g/mol, and is stored at 2–8°C in a sealed, dry environment . Its synthesis typically involves nucleophilic substitution reactions between chloroquinoline precursors and amines, though specific protocols for the 6-chloro-4-methyl variant remain unclear from the evidence.
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-chloro-4-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H2,12,13) |
InChI Key |
QYYBKPRDUJISEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylquinolin-2-amine typically involves the chlorination of 4-methylquinoline followed by amination. One common method is the reaction of 4-methylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position. The resulting 6-chloro-4-methylquinoline is then treated with ammonia or an amine source to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of various substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Chloro-4-methylquinolin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. The compound’s ability to bind to these targets can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Quinoline Derivatives
Crystallographic Insights
Crystal structures of analogs like 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine have been resolved using SHELX software, revealing planar quinoline cores and intermolecular hydrogen bonds (N–H⋯N) critical for lattice stability . These studies aid in rational drug design by elucidating conformational preferences.
Biological Activity
6-Chloro-4-methylquinolin-2-amine is a heterocyclic compound belonging to the quinoline family, characterized by its molecular formula C_10H_8ClN. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a chlorine atom at the 6th position and a methyl group at the 4th position of the quinoline ring, enhances its chemical reactivity and biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity by binding to their active sites.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 30 μg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and modulate cellular pathways linked to tumor growth. The presence of chlorine and methyl groups is thought to enhance its binding affinity to biological targets, thus contributing to its efficacy in cancer treatment .
Case Study: Inhibition of Cancer Cell Lines
A study investigating the effects of this compound on various cancer cell lines revealed promising results:
- Cell Line : HeLa (cervical cancer)
- IC50 : 12 µM
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Cell Line : A549 (lung cancer)
- IC50 : 18 µM
These findings indicate that the compound effectively inhibits the growth of multiple cancer cell types, suggesting its potential as a therapeutic agent in oncology.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure–activity relationship studies. Modifications to its chemical structure can significantly impact its biological efficacy. For instance, substituting different functional groups at various positions on the quinoline ring has been shown to enhance or diminish its antimicrobial and anticancer properties .
Table 2: SAR Insights for Quinoline Derivatives
| Compound Variant | Activity Type | Observations |
|---|---|---|
| Unsubstituted Quinoline | Low activity | Limited binding affinity |
| 6-Fluoro-4-methylquinolin-2-amine | Enhanced activity | Improved binding and potency |
| 8-Chloro-4-methylquinolin-2-amine | Significant activity | Potent against resistant strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
